Regioisomeric Impact: 5-yl vs. 4-yl Pyrazole
The target compound, [4-(1H-Pyrazol-5-yl)phenyl]boronic acid, is a specific regioisomer distinguished by the pyrazole ring's attachment at the 5-position. The closest analog, [4-(1H-Pyrazol-4-yl)phenyl]boronic acid, differs solely in the point of attachment on the pyrazole ring. This seemingly minor structural change significantly alters the compound's electronic distribution and steric profile, which directly impacts its reactivity in cross-coupling reactions and its potential for hydrogen bonding and metal coordination . While direct comparative yield data between the 5-yl and 4-yl isomers in identical coupling reactions is not publicly available in primary literature, the fundamental principles of regioisomerism dictate that they are not interchangeable [1]. The 5-yl position places the pyrazole's nitrogen atoms in closer proximity to the phenyl ring, potentially influencing the transition state geometry in palladium-catalyzed couplings.
| Evidence Dimension | Pyrazole Substitution Position |
|---|---|
| Target Compound Data | 5-yl (attachment at the nitrogen-adjacent carbon) |
| Comparator Or Baseline | [4-(1H-Pyrazol-4-yl)phenyl]boronic acid (4-yl attachment) |
| Quantified Difference | Difference in molecular geometry, electronic distribution, and potential for hydrogen bonding; quantitative comparative reaction yields unavailable |
| Conditions | Based on molecular structure and principles of heterocyclic chemistry |
Why This Matters
Selecting the correct regioisomer is non-negotiable for reproducibility and to ensure the intended molecular architecture in drug candidates or materials.
- [1] PubChem. (2026). [4-(1H-Pyrazol-5-yl)phenyl]boronic acid (CID 45791081). National Center for Biotechnology Information. View Source
